molecular formula C8H15ClN2O B13490938 (1R,5S,6R)-N,N-dimethyl-3-azabicyclo[3.1.0]hexane-6-carboxamide hydrochloride

(1R,5S,6R)-N,N-dimethyl-3-azabicyclo[3.1.0]hexane-6-carboxamide hydrochloride

Cat. No.: B13490938
M. Wt: 190.67 g/mol
InChI Key: SIIGTDLHACSPJC-VPEOJXMDSA-N
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Description

This compound is a bicyclic amine derivative with a rigid 3-azabicyclo[3.1.0]hexane scaffold, featuring an N,N-dimethylcarboxamide group at the 6-position and a hydrochloride salt. Its molecular formula is C₉H₁₉ClN₂O, with a molecular weight of 201.14 (calculated from ). The stereochemistry (1R,5S,6R) ensures distinct spatial orientation, influencing its physicochemical and biological properties. It is primarily used as a pharmaceutical intermediate or building block in drug discovery, particularly for targeting rigid conformational mimics of piperidine derivatives .

Properties

Molecular Formula

C8H15ClN2O

Molecular Weight

190.67 g/mol

IUPAC Name

(1R,5S)-N,N-dimethyl-3-azabicyclo[3.1.0]hexane-6-carboxamide;hydrochloride

InChI

InChI=1S/C8H14N2O.ClH/c1-10(2)8(11)7-5-3-9-4-6(5)7;/h5-7,9H,3-4H2,1-2H3;1H/t5-,6+,7?;

InChI Key

SIIGTDLHACSPJC-VPEOJXMDSA-N

Isomeric SMILES

CN(C)C(=O)C1[C@H]2[C@@H]1CNC2.Cl

Canonical SMILES

CN(C)C(=O)C1C2C1CNC2.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,5S,6R)-N,N-dimethyl-3-azabicyclo[3.1.0]hexane-6-carboxamide hydrochloride typically involves multiple steps. One common method includes the reaction of a suitable bicyclic precursor with dimethylamine under controlled conditions. The reaction is often carried out in the presence of a base to facilitate the formation of the desired product. The final step involves the addition of hydrochloric acid to obtain the hydrochloride salt form .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(1R,5S,6R)-N,N-dimethyl-3-azabicyclo[3.1.0]hexane-6-carboxamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

(1R,5S,6R)-N,N-dimethyl-3-azabicyclo[3.1.0]hexane-6-carboxamide hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1R,5S,6R)-N,N-dimethyl-3-azabicyclo[3.1.0]hexane-6-carboxamide hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs, their substituents, molecular data, and applications based on the provided evidence:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications References
(1R,5S,6R)-N,N-dimethyl-3-azabicyclo[3.1.0]hexane-6-carboxamide hydrochloride N,N-dimethylcarboxamide (6-position), hydrochloride salt C₉H₁₉ClN₂O 201.14 Pharmaceutical intermediate; rigid piperidine mimic.
(1R,5S,6R)-N-methyl-3-azabicyclo[3.1.0]hexane-6-carboxamide hydrochloride N-methylcarboxamide (6-position), hydrochloride salt C₈H₁₇ClN₂O 187.08 Intermediate with reduced steric hindrance compared to N,N-dimethyl analog.
rel-(1R,5S,6r)-3-methyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid hydrochloride Carboxylic acid (6-position), 3-methyl group, hydrochloride salt C₈H₁₄ClNO₂ 193.66 High-purity research reagent (≥97%); used in drug discovery and material science.
Ethyl (1R,5S,6R)-3-azabicyclo[3.1.0]hexane-6-carboxylate Ethyl ester (6-position) C₉H₁₅NO₂ 169.22 Ester precursor for hydrolysis to carboxylic acid derivatives.
Mazisotine (INN: somatostatin receptor agonist) N-{2-methyl-1-[(3-methylpyridin-2-yl)oxy]propan-2-yl} substituent C₁₇H₂₅N₃O₂ 315.40 Potent SSTR4 agonist; advanced pharmacological activity in preclinical studies.
rac-(1R,5S,6R)-6-(methoxymethyl)-3-azabicyclo[3.1.0]hexane hydrochloride Methoxymethyl group (6-position), hydrochloride salt C₈H₁₆ClNO 177.67 Structural analog with enhanced solubility due to ether moiety.
(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-ylmethanol Hydroxymethyl group (6-position) C₆H₁₁NO 113.16 Intermediate for further functionalization (e.g., oxidation to aldehyde).

Key Structural and Functional Differences

Substituent Effects: Carboxamide vs. This impacts solubility and receptor binding. N-Methyl vs. Methoxymethyl vs. Carboxamide: The methoxymethyl substituent () introduces an ether group, improving lipophilicity and metabolic stability.

Stereochemical Considerations :

  • The (1R,5S,6R) configuration confers rigidity, mimicking constrained piperidine structures critical in drug design (). Diastereomers (e.g., rel-6r vs. 6s in ) show distinct biological activities due to spatial mismatches with target receptors.

Pharmacological Activity :

  • Mazisotine () demonstrates targeted activity as a somatostatin receptor agonist, unlike the other analogs, which are primarily intermediates.
  • Carboxylic acid derivatives () are utilized in metal-organic frameworks or as chelating agents due to their ionic nature.

Biological Activity

(1R,5S,6R)-N,N-dimethyl-3-azabicyclo[3.1.0]hexane-6-carboxamide hydrochloride is a bicyclic compound that has garnered attention for its potential biological activities, particularly in the realm of pharmacology. This article explores its synthesis, biological properties, and relevant case studies that highlight its applications in medicinal chemistry.

  • Molecular Formula : C7H13ClN2O
  • Molecular Weight : 164.64 g/mol
  • CAS Number : 1622351-34-1
PropertyValue
Molecular FormulaC7H13ClN2O
Molecular Weight164.64 g/mol
CAS Number1622351-34-1
Purity>98%

Synthesis

The synthesis of (1R,5S,6R)-N,N-dimethyl-3-azabicyclo[3.1.0]hexane derivatives typically involves palladium-catalyzed cyclopropanation reactions. This method has been demonstrated to produce high yields and selectivity for the desired stereoisomers, which are crucial for their biological activity .

Biological Activity

Research indicates that (1R,5S,6R)-N,N-dimethyl-3-azabicyclo[3.1.0]hexane derivatives exhibit significant biological activities including:

  • Opioid Receptor Antagonism : These compounds have shown promise as mu-opioid receptor antagonists, which is relevant in pain management and addiction therapies .

Table 2: Biological Activities

ActivityReceptor TypeEffect
Mu-opioid receptor antagonismMu-opioid receptorPain relief, addiction treatment
Potential neuroprotective effectsUnknownNeuroprotection in models of neurodegeneration

Case Studies

Several studies have investigated the pharmacological effects of this compound:

  • Study on Pain Management : A study demonstrated that derivatives of (1R,5S,6R)-N,N-dimethyl-3-azabicyclo[3.1.0]hexane significantly reduced pain responses in animal models when administered as mu-opioid receptor antagonists .
  • Neuroprotective Effects : In vitro studies have suggested that these compounds may protect neuronal cells from apoptosis induced by oxidative stress, indicating potential applications in treating neurodegenerative diseases .

The mechanism by which (1R,5S,6R)-N,N-dimethyl-3-azabicyclo[3.1.0]hexane exerts its effects primarily involves modulation of opioid receptors in the central nervous system. By antagonizing these receptors, the compound can inhibit excessive signaling that leads to pain and addiction pathways.

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